molecular formula C16H22N2O3S2 B5589770 N-cyclopropyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide

N-cyclopropyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide

Cat. No.: B5589770
M. Wt: 354.5 g/mol
InChI Key: UDKYZPSEANBKGY-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and cyclopropylation. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols.

Scientific Research Applications

N-cyclopropyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the NLRP3 inflammasome, a cytosolic multiprotein complex involved in the secretion of inflammatory mediators . The compound’s sulfonyl group and piperidine ring are crucial for its binding to the target proteins and subsequent inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its potential as an NLRP3 inflammasome inhibitor highlights its relevance in medicinal chemistry and drug development.

Properties

IUPAC Name

N-cyclopropyl-1-(4-methylsulfanylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S2/c1-22-14-4-6-15(7-5-14)23(20,21)18-10-8-12(9-11-18)16(19)17-13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKYZPSEANBKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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